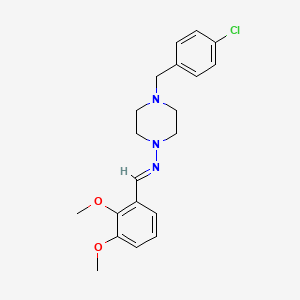![molecular formula C22H29N3O B5554856 2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as allosteric modulators, which are compounds that bind to a specific site on a receptor and modify its activity. DMXB-A has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
PET Imaging and Neurokinin(1) Receptor Investigation
A significant application of this compound, specifically [11C]R116301, is in positron emission tomography (PET) imaging for the investigation of central neurokinin(1) (NK1) receptors. This compound was prepared and evaluated as a potential PET ligand, showing promising results in the visualization of NK1 receptors in vivo. The study demonstrated preferential accumulation of radioactivity in specific brain regions in gerbils, indicating its potential for neuroscientific research (Van der Mey et al., 2005).
Applications in Pesticide Research
Another application is in the field of pesticides. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with the compound , have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These derivatives were studied for their physicochemical properties, which is crucial in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Development of Biological Screening Agents
This compound and its derivatives have also been explored for various biological activities. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some showed significant biological activities, highlighting their potential as screening agents in pharmacological research (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis Process Development
There's also research focused on the synthesis processes of related compounds, which is crucial for scaling up production for research or therapeutic use. For example, a practical process to make N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is described, which is important for making such compounds more accessible for further research and development (Guillaume et al., 2003).
Drug Development and Analysis
Furthermore, there's ongoing research in the context of drug development, where similar compounds are being investigated for their potential therapeutic applications, as well as their metabolism and interaction with biological systems. This includes studies on the metabolism of Lu AA21004, a novel antidepressant, in which similar compounds are used as reference points (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-5-18(2)20(14-17)15-22(26)23-16-19-6-8-21(9-7-19)25-12-10-24(3)11-13-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUGDCCERVJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)
![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)


